molecular formula C10H5BrN2 B1404331 5-Bromoisoquinoline-1-carbonitrile CAS No. 956003-76-2

5-Bromoisoquinoline-1-carbonitrile

Cat. No. B1404331
M. Wt: 233.06 g/mol
InChI Key: OBSFYBWGRFGYGY-UHFFFAOYSA-N
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Patent
US07456169B2

Procedure details

A mixture of Example 795A (0.30 g, 1.34 mmol), Et3N (0.270 g, 2.68 mmol) and TMSCN (0.18 g, 2 mmol) in CH3CN (10 mL) was heated under reflux overnight. More Et3N (0.27 g, 2.68 mmol) and TMSCN (0.18 g, 2 mmol) were added, and the reaction mixture was heated under reflux for another 16 hours. The reaction mixture was partitioned between water and EtOAc. The aqueous layer was extracted with additional EtOAc. The combined organic layers were washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography eluting with 4:1 Hexanes/EtOAc to give 0.28 g of the title compound (90%). MS (APCI) m/e 234 (M+H)+, 1H NMR (500 MHz, DMSO-d6): □ 8.85 (d, J=5.62 Hz, 1H), 8.35 (d, J=7.49 Hz, 1H), 8.29-8.33 (m, 2H), 7.85 (m, 1H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step Two
Name
Quantity
0.18 g
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N+:6]([O-])=[CH:7]2.C[CH2:14][N:15](CC)CC.[Si](C#N)(C)(C)C>CC#N>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[C:7]2[C:14]#[N:15]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC1=C2C=C[N+](=CC2=CC=C1)[O-]
Name
Quantity
0.27 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.18 g
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0.27 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.18 g
Type
reactant
Smiles
[Si](C)(C)(C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for another 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with additional EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 4:1 Hexanes/EtOAc

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CN=C(C2=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.